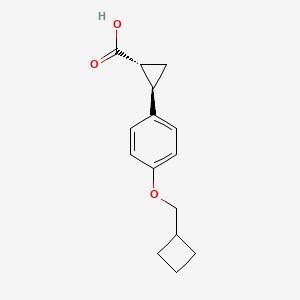
trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a cyclobutylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Cyclobutylmethoxy Group: This step involves the substitution of a phenyl group with a cyclobutylmethoxy group, which can be done using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the phenyl group is oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo substitution reactions, where the cyclobutylmethoxy group is replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or other reduced forms of the compound.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be used in the synthesis of agrochemicals or as a component in formulations for crop protection.
作用機序
The mechanism by which trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
trans-2-Phenylcyclopropanecarboxylic acid: This compound shares the cyclopropane and carboxylic acid functional groups but lacks the cyclobutylmethoxy substitution.
trans-2-(4-Methylphenyl)cyclopropanecarboxylic acid: Similar structure with a methyl group instead of the cyclobutylmethoxy group.
Uniqueness: The presence of the cyclobutylmethoxy group in trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid imparts unique chemical and physical properties, potentially enhancing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and may provide advantages in specific applications.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
(1R,2R)-2-[4-(cyclobutylmethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c16-15(17)14-8-13(14)11-4-6-12(7-5-11)18-9-10-2-1-3-10/h4-7,10,13-14H,1-3,8-9H2,(H,16,17)/t13-,14+/m0/s1 |
InChIキー |
ZXZIIINBDPHHRE-UONOGXRCSA-N |
異性体SMILES |
C1CC(C1)COC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
正規SMILES |
C1CC(C1)COC2=CC=C(C=C2)C3CC3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


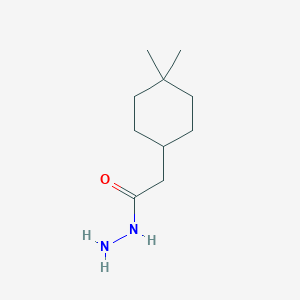
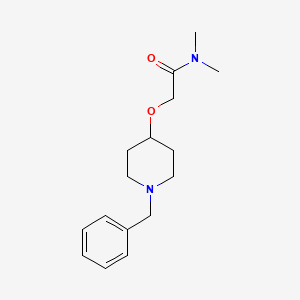
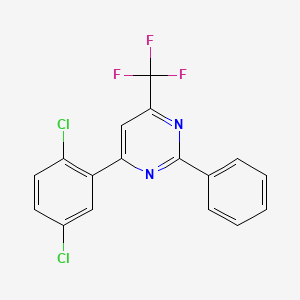

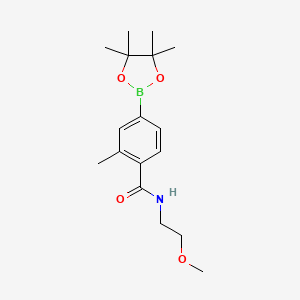

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)

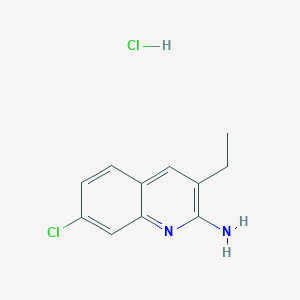
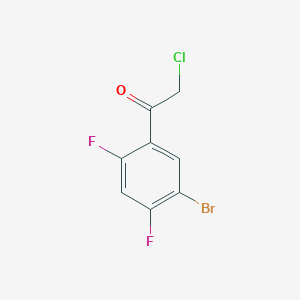
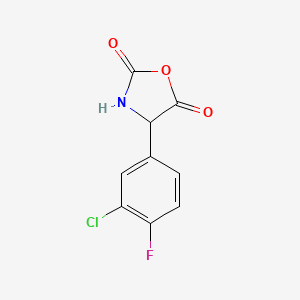
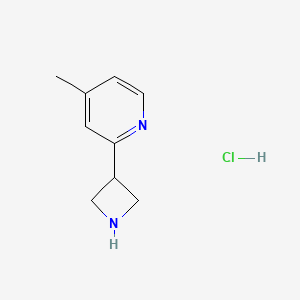
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
